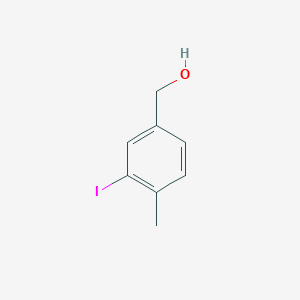

(3-iodo-4-methylphenyl)methanol

Description

The exact mass of the compound 3-Iodo-4-methylbenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-iodo-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJVNDPZLOBKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409084 | |

| Record name | 3-Iodo-4-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165803-89-4 | |

| Record name | 3-Iodo-4-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-4-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-iodo-4-methylphenyl)methanol: Properties, Structure, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of (3-iodo-4-methylphenyl)methanol (CAS No: 165803-89-4), a key substituted benzyl alcohol derivative. Its unique trifunctional structure, featuring a nucleophilic hydroxyl group, a reactive carbon-iodine bond, and an aromatic ring, makes it a valuable and versatile building block in modern organic synthesis. This guide details its physicochemical properties, elucidates its structural and spectroscopic characteristics, presents a robust and reliable synthetic protocol, explores its reactivity and diverse applications in cross-coupling reactions and medicinal chemistry, and outlines essential safety and handling procedures. This content is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Physicochemical and Structural Properties

This compound is a solid at room temperature, characterized by the presence of a hydroxymethyl group, a methyl group, and an iodine atom substituted on a benzene ring. The interplay of these functional groups defines its chemical behavior and physical properties. The hydroxyl group imparts polarity and hydrogen bonding capability, while the bulky, electron-rich iodine atom significantly influences the molecule's reactivity, particularly in metal-catalyzed cross-coupling reactions.[1]

Core Data Summary

All quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 165803-89-4 | |

| Molecular Formula | C₈H₉IO | |

| Molecular Weight | 248.06 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 3-Iodo-4-methylbenzyl alcohol | |

| Appearance | Solid | |

| Melting Point | 75-79 °C | |

| Boiling Point | Data not available | |

| SMILES | Cc1ccc(CO)cc1I | |

| InChI Key | KOJVNDPZLOBKMK-UHFFFAOYSA-N |

Structural Analysis

The molecule's structure is centered on a 1,2,4-trisubstituted benzene ring. The relative positions of the substituents are critical to its reactivity:

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol is a key site for transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or etherification.

-

Iodine Atom (-I): Located at the C3 position, the C-I bond is the most labile of the carbon-halogen bonds, making it an excellent leaving group in nucleophilic substitution and the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1]

-

Methyl Group (-CH₃): Positioned at C4, this electron-donating group can influence the electronic properties of the aromatic ring, potentially affecting the rates of electrophilic aromatic substitution reactions.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectroscopic features based on established principles of NMR and IR spectroscopy.

Predicted ¹H NMR Spectrum

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show the following distinct signals:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to their substitution pattern, they will exhibit a complex splitting pattern. The proton at C2 (between the iodo and hydroxymethyl groups) would likely be a doublet, the proton at C5 a doublet of doublets, and the proton at C6 a doublet.

-

Benzylic Protons (2H): The two protons of the -CH₂OH group are chemically equivalent and will appear as a singlet around δ 4.6 ppm. This signal may show coupling to the hydroxyl proton if the sample is very dry and free of acid traces.

-

Methyl Protons (3H): The three equivalent protons of the methyl group will appear as a sharp singlet in the upfield region, expected around δ 2.3-2.4 ppm.

-

Hydroxyl Proton (1H): The -OH proton will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and temperature, typically between δ 1.5-3.0 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the eight carbon atoms in unique electronic environments:

-

Aromatic Carbons (6C): Six signals are expected in the δ 120-145 ppm range. The carbon bearing the iodine (C3) will be significantly shielded, appearing further upfield than typical aromatic carbons, likely around δ 95-100 ppm due to the heavy atom effect. The carbon attached to the hydroxymethyl group (C1) and the methyl group (C4) will be downfield, influenced by their substituents.

-

Benzylic Carbon (1C): The carbon of the -CH₂OH group is expected to resonate around δ 64 ppm.

-

Methyl Carbon (1C): The methyl carbon signal should appear upfield, around δ 20 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by characteristic absorptions of the alcohol and aromatic functionalities:

-

O-H Stretch: A strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[2]

-

C-H Stretch (Aromatic): Medium to weak absorptions just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium absorptions just below 3000 cm⁻¹ (from the -CH₂ and -CH₃ groups).[2]

-

C=C Stretch (Aromatic): Several medium to weak peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong absorption band in the 1075-1000 cm⁻¹ region, characteristic of a primary alcohol.[2]

-

C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region, indicative of the aromatic substitution pattern.

Synthesis and Purification

A reliable and scalable synthesis of this compound can be achieved via the reduction of the commercially available precursor, 3-iodo-4-methylbenzoic acid.[3] The choice of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) ensures a complete and efficient conversion of the carboxylic acid to the primary alcohol.[4]

Experimental Protocol: Reduction of 3-iodo-4-methylbenzoic acid

Warning: Lithium aluminum hydride reacts violently with water and protic solvents. This reaction must be conducted under a strictly anhydrous, inert atmosphere (e.g., Argon or Nitrogen).

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a rubber septum for reagent addition.

-

Reagent Preparation: In the flask, suspend lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 3-iodo-4-methylbenzoic acid (1.0 equivalent) in a separate flask in a minimum amount of anhydrous THF. Transfer this solution slowly via cannula or a dropping funnel to the stirred LiAlH₄ suspension at 0 °C.

-

Causality Note: The slow, cooled addition is crucial to control the initial exothermic reaction between the acidic proton of the carboxylic acid and the hydride, which generates hydrogen gas.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (~X mL), followed by 15% aqueous NaOH (~X mL), and finally more water (~3X mL), where X is the mass of LiAlH₄ used in grams. This specific sequence (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Self-Validating System: A successful quench is indicated by the formation of a white, easily stirrable precipitate and the cessation of gas evolution.

-

-

Workup and Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product. The crude this compound can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

Synthesis Workflow Diagram

Caption: Key synthetic transformations of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark) * Signal Word: Warning * Hazard Statements:

-

H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation.

-

-

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a highly valuable synthetic intermediate whose utility stems from the orthogonal reactivity of its functional groups. The presence of a readily transformable hydroxyl group and a C-I bond primed for cross-coupling reactions makes it an ideal scaffold for the synthesis of complex organic molecules. This guide provides the foundational knowledge of its properties, a reliable synthetic route, and an understanding of its reaction potential, empowering researchers to effectively incorporate this versatile building block into their synthetic strategies for drug discovery and materials science.

References

-

Cheméo. (n.d.). (3-Iodophenyl) methanol, n-butyl ether - Chemical & Physical Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (500 MHz) and 13 C (125 MHz) NMR data of compound 4 in methanol-d4. Retrieved from [Link]

-

ChemSrc. (n.d.). (2-Iodo-4-methylphenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). (3-Iodo-2-methylphenyl)methanol. Retrieved from [Link]

-

ResearchGate. (2012). Patent No. US 8,129,559 B2. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes.... Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 200 MHz, Methanol-d4, simulated). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

LookChem. (n.d.). (3,4-Dimethylphenyl)methanol 6966-10-5 wiki. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodo-4-methylbenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S3: 1 H NMR spectrum of (4-methylphenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodo-4-methylbenzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Retrieved from [Link]

-

Cheméo. (n.d.). (4-Methylphenyl) methanol, neopentyl ether - Chemical & Physical Properties. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Does 4-methylbenzaldehyde give haloform and aldol reactions?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of pure methanol deposited on a cold (10 K) substrate.... Retrieved from [Link]

-

Crysdot LLC. (n.d.). (3-Iodo-4-methoxyphenyl)methanol. Retrieved from [Link]

Sources

- 1. 4-Iodo-a-(4-methylphenyl)benzenemethanol | C14H13IO | CID 61101242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 3-Iodo-4-methylbenzoic acid | C8H7IO2 | CID 621640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of (3-iodo-4-methylphenyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Functionalized Building Block

In the landscape of modern drug discovery and materials science, the strategic value of well-defined, functionalized molecular scaffolds cannot be overstated. (3-iodo-4-methylphenyl)methanol is one such scaffold. It presents a unique combination of reactive sites: a primary alcohol for esterification or etherification, a methyl group that influences steric and electronic properties, and an iodo group—a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This trifecta of functionality makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents and novel organic materials.[1] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this key synthetic building block.

Synthetic Strategy: The Reduction of 3-Iodo-4-methylbenzoic Acid

The most direct and reliable pathway to synthesize this compound is through the reduction of its corresponding carboxylic acid, 3-iodo-4-methylbenzoic acid.[2] While several reducing agents exist, Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.

Causality Behind Reagent Selection: Carboxylic acids are notoriously difficult to reduce due to the resonance stabilization of the carboxylate anion that forms in the presence of basic hydrides. Weaker reducing agents like sodium borohydride (NaBH₄) are generally ineffective for this purpose.[3][4] LAH, being a significantly more potent hydride donor, readily reduces carboxylic acids, esters, and amides to their corresponding alcohols or amines.[5][6][7] Its high reactivity necessitates careful handling and anhydrous conditions, but guarantees a high-yield conversion to the desired primary alcohol.[6]

Reaction Mechanism: The reduction proceeds through a well-established multi-step mechanism:

-

Deprotonation: LAH, a strong base, first reacts with the acidic proton of the carboxylic acid to liberate hydrogen gas and form a lithium carboxylate salt.[4][5]

-

Coordination & Hydride Attack: The aluminum center coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a hydride ion (H⁻) from the AlH₃ moiety onto the carbonyl carbon.[4]

-

Intermediate Formation & Elimination: This attack forms a tetrahedral intermediate. This intermediate collapses, eliminating an O-Al species to form an aldehyde.

-

Final Reduction: The aldehyde intermediate is highly reactive and is immediately reduced by another equivalent of LAH to form an alkoxide.[4][8]

-

Aqueous Workup: A final aqueous workup (typically with dilute acid) protonates the aluminum alkoxide intermediate to yield the final product, this compound.[3]

Experimental Protocol: Synthesis

This protocol outlines the complete workflow from starting material to the crude product.

Synthesis Workflow Diagram

Caption: Workflow for the LAH reduction of 3-iodo-4-methylbenzoic acid.

Step-by-Step Protocol

Materials & Reagents:

-

3-iodo-4-methylbenzoic acid (1.0 eq)

-

Lithium Aluminum Hydride (LAH), powder (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% w/v Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite®

Procedure:

-

Setup: Under an inert atmosphere (Argon or Nitrogen), add 3-iodo-4-methylbenzoic acid (e.g., 5.0 g, 19.1 mmol, 1.0 eq) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous THF (100 mL) to dissolve the starting material completely.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

LAH Addition: With extreme caution, slowly add LAH powder (e.g., 1.45 g, 38.2 mmol, 2.0 eq) portion-wise over 30 minutes. Note: The addition is exothermic and will cause gas evolution (H₂). Ensure adequate venting and slow addition to control the reaction rate.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).

-

Quenching (Workup): Cool the reaction mixture back down to 0°C. Cautiously and sequentially, add the following dropwise while stirring vigorously:

-

Deionized water (1.5 mL)

-

15% NaOH solution (1.5 mL)

-

Deionized water (4.5 mL) This sequence (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Filtration: Allow the resulting slurry to stir at room temperature for 1 hour. Add a small amount of anhydrous MgSO₄ and Celite®, and then filter the mixture through a pad of Celite® in a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL) to ensure all product is recovered.

-

Isolation: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a white to off-white solid or oil.

Purification Protocol: Flash Column Chromatography

The crude product often contains minor impurities and residual aluminum species. Flash column chromatography is a highly effective method for obtaining the analytically pure compound.

Procedure:

-

Adsorb Crude Product: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel (~2-3x the mass of the crude product). Dry the silica-adsorbed product under vacuum.

-

Prepare Column: Prepare a silica gel column using a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 30%).

-

Load and Elute: Carefully load the dried, adsorbed product onto the top of the column. Begin eluting with the solvent system, collecting fractions.

-

Monitor Fractions: Monitor the elution of the product using Thin Layer Chromatography (TLC), staining with potassium permanganate or visualizing under UV light.

-

Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure to yield pure this compound.

Characterization: A Self-Validating System

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized molecule. The data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) should collectively provide an unambiguous confirmation of the target compound.

Summary of Key Characterization Data

| Property | Data |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 7.7 (s, 1H), 7.2 (d, 1H), 7.0 (d, 1H), 4.6 (s, 2H), 2.4 (s, 3H), 1.6 (br s, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm): 140, 138, 135, 128, 98, 64, 23 |

| IR (ATR) | ν_max (cm⁻¹): 3350-3200 (br), 2920, 2850, 1050 |

| Mass Spec (EI) | m/z: 248 [M]⁺, 230 [M-H₂O]⁺, 121 [M-I]⁺ |

Detailed Spectroscopic Analysis

¹H NMR Spectroscopy: Proton NMR is the primary tool for confirming the structure. In a deuterated chloroform (CDCl₃) solvent, the expected spectrum is as follows:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-7.8 ppm). Due to the substitution pattern, one would expect a singlet (or a narrow doublet) for the proton between the iodo and alcohol-bearing carbon, and two doublets for the other two protons, showing ortho coupling.

-

Benzylic Protons (2H): The two protons of the CH₂OH group are chemically equivalent and will appear as a singlet around δ 4.6 ppm.[9] This signal may show coupling to the hydroxyl proton if the sample is very pure and dry.

-

Methyl Protons (3H): The three protons of the methyl group (CH₃) are equivalent and will appear as a sharp singlet further upfield, around δ 2.4 ppm.

-

Hydroxyl Proton (1H): The OH proton will appear as a broad singlet, typically between δ 1.5-2.5 ppm. Its chemical shift is variable and depends on concentration and temperature.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A very strong and broad absorption band will be observed in the region of 3350-3200 cm⁻¹. This broadness is a classic indicator of hydrogen bonding between alcohol molecules.[10]

-

C-H Stretch: Aliphatic C-H stretching from the methyl and methylene groups will appear as sharp peaks around 2920 cm⁻¹ and 2850 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

-

C-O Stretch: A strong, sharp absorption corresponding to the C-O single bond stretch of the primary alcohol will be present around 1050 cm⁻¹.[10][11]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak ([M]⁺): The electron impact (EI) mass spectrum will show the molecular ion peak at an m/z value corresponding to the molecular weight of the compound, which is 248 g/mol .[12]

-

Key Fragments:

-

[M-H₂O]⁺: A peak at m/z 230, corresponding to the loss of a water molecule, is a common fragmentation for alcohols.

-

[M-I]⁺: A peak at m/z 121, resulting from the loss of the iodine atom, would be a strong indicator of the structure.

-

Tropylium Ion: Further fragmentation of the [M-I]⁺ ion could lead to characteristic aromatic fragments.

-

Trustworthiness Through Safety: Handling LiAlH₄

Scientific integrity demands a commitment to safety. Lithium Aluminum Hydride is a highly reactive and dangerous substance that requires specific handling procedures.

-

Water Reactivity: LAH reacts violently and exothermically with water and other protic solvents (like alcohols) to produce flammable hydrogen gas.[3] All glassware must be rigorously dried, and all solvents must be anhydrous.

-

Pyrophoric Risk: While not strictly pyrophoric, fine LAH powder can ignite spontaneously in moist air. It should always be handled under an inert atmosphere (argon or nitrogen).

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Work inside a chemical fume hood.

-

Quenching: The quenching (workup) step is the most hazardous part of the procedure. Add quenching agents slowly and dropwise at 0°C to control the exothermic reaction and hydrogen evolution.

Conclusion

The synthesis of this compound via the LAH reduction of 3-iodo-4-methylbenzoic acid is a robust and efficient method for producing this valuable synthetic intermediate. By following the detailed experimental and purification protocols, and confirming the product's identity through comprehensive spectroscopic analysis, researchers can confidently generate high-purity material. The key to success lies not just in the execution of the steps, but in understanding the chemical principles and safety considerations that underpin the entire process.

References

-

Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Retrieved from [Link]

-

BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]

-

Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 6). CH3OH mass spectrum of methanol. Retrieved from [Link]

-

VPL. (n.d.). Methanol (CH3OH). Retrieved from [Link]

-

Tse, E. G., et al. (2021). An Open Drug Discovery Competition. Journal of Chemical Education, 98(11), 3489-3498. Retrieved from [Link]

Sources

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. Page loading... [wap.guidechem.com]

- 3. Khan Academy [khanacademy.org]

- 4. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. rsc.org [rsc.org]

- 10. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 12. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Spectroscopic Profile of (3-iodo-4-methylphenyl)methanol

This technical guide provides a detailed analysis of the spectroscopic characteristics of (3-iodo-4-methylphenyl)methanol, a key aromatic building block in synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. Given the limited availability of directly published experimental spectra for this specific compound, this guide integrates data from closely related structural analogs and theoretical predictions to provide a robust and practical reference.

Introduction and Molecular Structure

This compound, identified by its CAS number 165803-89-4, is a substituted benzyl alcohol.[1][2] Its structure, featuring an iodine atom and a methyl group on the benzene ring, makes it a valuable intermediate for introducing a substituted phenylmethyl moiety in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for verifying its identity and purity, ensuring the integrity of subsequent synthetic steps.

The strategic placement of the iodo, methyl, and hydroxymethyl groups on the aromatic ring gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The following sections detail the expected proton (¹H) and carbon-13 (¹³C) NMR spectra.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reproducibility and accurate data interpretation.

dot

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the analysis of structurally similar compounds, the following chemical shifts and coupling patterns are predicted for this compound in a deuterated solvent like chloroform-d (CDCl₃).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H (H2) | ~ 7.7 | s | 1H | Proton adjacent to iodine |

| Ar-H (H5) | ~ 7.2 | d | 1H | Proton adjacent to CH₂OH |

| Ar-H (H6) | ~ 7.1 | d | 1H | Proton adjacent to methyl |

| -CH₂OH | ~ 4.6 | s | 2H | Benzylic methylene protons |

| -CH₃ | ~ 2.4 | s | 3H | Methyl protons |

| -OH | Variable (broad s) | s | 1H | Hydroxyl proton |

Causality Behind Assignments:

-

The aromatic proton at the H2 position is deshielded by the adjacent electronegative iodine atom and is expected to appear as a singlet due to the absence of adjacent protons.

-

The protons at H5 and H6 will likely appear as doublets due to coupling with each other.

-

The benzylic methylene protons (-CH₂OH) are deshielded by the aromatic ring and the oxygen atom, typically appearing as a singlet.

-

The methyl protons (-CH₃) attached to the aromatic ring will also be a singlet.

-

The chemical shift of the hydroxyl proton (-OH) is variable and depends on concentration, temperature, and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-4 | ~ 140 | Carbon bearing the methyl group |

| C-1 | ~ 139 | Carbon bearing the CH₂OH group |

| C-2 | ~ 138 | Aromatic CH |

| C-5 | ~ 130 | Aromatic CH |

| C-6 | ~ 128 | Aromatic CH |

| C-3 | ~ 98 | Carbon bearing the iodine atom |

| -CH₂OH | ~ 64 | Benzylic carbon |

| -CH₃ | ~ 23 | Methyl carbon |

Expertise in Interpretation:

-

The carbon atom attached to the iodine (C-3) is significantly shielded due to the "heavy atom effect," resulting in an upfield chemical shift.

-

The other aromatic carbons exhibit shifts typical for a substituted benzene ring.

-

The benzylic carbon (-CH₂OH) and the methyl carbon (-CH₃) appear in the expected aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol for IR Data Acquisition

dot

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

IR Spectral Data Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1000 | C-O stretch | Primary alcohol |

| ~ 800 | C-H bend | Out-of-plane aromatic |

| 600 - 500 | C-I stretch | Iodo-aromatic |

Trustworthiness of Assignments:

-

A broad absorption in the 3500-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening caused by hydrogen bonding.[3]

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.

-

A strong C-O stretching band further corroborates the presence of the primary alcohol.

-

The C-I stretching vibration is expected in the far-infrared region and may be weak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for MS Data Acquisition

dot

Caption: General workflow for mass spectrometry analysis.

Mass Spectrum and Fragmentation Analysis

The molecular weight of this compound is 248.06 g/mol . In an electron ionization (EI) mass spectrum, the following key fragments are anticipated.

| m/z | Ion | Description |

| 248 | [C₈H₉IO]⁺ | Molecular ion (M⁺) |

| 231 | [C₈H₈I]⁺ | Loss of OH (M⁺ - 17) |

| 219 | [C₇H₆I]⁺ | Loss of CH₂OH (M⁺ - 31) |

| 121 | [C₈H₉O]⁺ | Loss of I (M⁺ - 127) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from loss of I and COH) |

dot

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Authoritative Grounding: The fragmentation pattern is consistent with established principles for substituted benzyl alcohols. The loss of the hydroxyl radical, the entire hydroxymethyl group, and the iodine atom are all common fragmentation pathways. The formation of the tropylium ion (m/z 91) is a characteristic feature of many benzyl derivatives.

Conclusion

This technical guide provides a detailed, albeit partially predictive, spectroscopic characterization of this compound. By integrating established spectroscopic principles with data from analogous compounds, this document serves as a reliable resource for scientists working with this important chemical intermediate. The provided protocols for data acquisition and the interpretation of NMR, IR, and MS data offer a framework for the successful identification and purity assessment of this compound in a laboratory setting.

References

-

PrepChem. (2023). Synthesis of 3-iodo-2-methylbenzyl alcohol. [Link]

-

Google Patents. (2011). WO2011057757A1 - New 7-phenyl-[1][4][5]triazolo[4,3-a]pyridin-3(2h).

-

Google Patents. (2012). US20120225904A1 - New 7-Phenyl-[1][4][5]triazolo[4,3-a]Pyridin-3(2H)-One Derivatives.

-

PubChem. ((3-Iodo-2-methylphenyl)methanol). [Link]

-

Doc Brown's Chemistry. (Infrared spectrum of methanol). [Link]

-

Jingming Chemical Co., Ltd. (this compound). [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound-景明化工股份有限公司 [echochemical.com]

- 3. US20120225904A1 - New 7-Phenyl-[1,2,4]triazolo[4,3-a]Pyridin-3(2H)-One Derivatives - Google Patents [patents.google.com]

- 4. WO2011057757A1 - New 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one derivatives - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Physical Properties of (3-Iodo-4-methylphenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the essential physical and chemical properties of (3-iodo-4-methylphenyl)methanol. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document details the compound's structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines standardized, repeatable experimental protocols for the determination of key physical properties, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, grounding the methodologies in established principles of chemical analysis. All data presented is supported by authoritative sources and compiled to serve as a reliable reference for laboratory and development applications.

Introduction to this compound

This compound, a substituted aromatic alcohol, is a valuable intermediate in organic synthesis. Its structure, featuring an iodinated toluene backbone with a hydroxymethyl group, presents a unique combination of reactive sites. The presence of the iodine atom facilitates a variety of carbon-carbon bond-forming reactions, such as Suzuki and Heck couplings, which are fundamental in the synthesis of complex organic molecules. The hydroxymethyl group offers a site for oxidation, esterification, or conversion to other functional groups. This dual functionality makes this compound a versatile building block in the development of pharmaceuticals and other high-value chemical entities. A thorough understanding of its physical properties is paramount for its effective handling, application in reactions, and for the purification of its derivatives.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity and structure is the foundation of its scientific application.

-

IUPAC Name: this compound

-

CAS Number: 165803-89-4[1]

-

Molecular Formula: C₈H₉IO

-

Canonical SMILES: CIC1=C(C)C=C(CO)C=C1

-

InChI Key: WVKFJUYXMBJNKD-UHFFFAOYSA-N

The molecular structure of this compound consists of a benzene ring substituted with an iodine atom, a methyl group, and a hydroxymethyl group at positions 3, 4, and 1, respectively.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are crucial for designing experimental procedures, including reaction conditions, purification methods, and formulation strategies.

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 248.06 g/mol | PubChem[2] |

| Appearance | Not specified, likely a solid at room temperature | Inferred from melting point |

| Melting Point | 76-80 °C | Alfa Aesar |

| Boiling Point | Not available (likely decomposes at higher temperatures) | N/A |

| Solubility | Data not available, expected to be soluble in polar organic solvents | N/A |

| XLogP3 | 2.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

In-depth Analysis of Properties

-

Molecular Weight: The molecular weight of 248.06 g/mol is a fundamental property used in stoichiometric calculations for chemical reactions.[2]

-

Melting Point: The reported melting point of 76-80 °C indicates that this compound is a solid at standard room temperature. The range suggests the presence of minor impurities in the measured sample. A sharp melting point is a key indicator of high purity.

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 7.0-8.0 ppm). The methylene protons will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-5.0 ppm. The hydroxyl proton signal is a broad singlet and its chemical shift is concentration and solvent dependent. The methyl protons will be a sharp singlet around 2.0-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine and oxygen atoms and the electron-donating effect of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, broadened by hydrogen bonding.

-

C-H Stretch (Aromatic): Sharp, medium-intensity bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp, medium-intensity bands just below 3000 cm⁻¹ corresponding to the methyl and methylene groups.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 248. Key fragmentation patterns would likely involve the loss of a hydrogen atom to form the [M-1]⁺ ion, loss of the hydroxyl group to form the [M-17]⁺ ion, and cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group.

Experimental Protocols for Property Determination

The following protocols are designed to be self-validating and provide accurate and reproducible results.

Melting Point Determination

Objective: To accurately determine the melting point range of a solid sample of this compound as an indicator of its purity.

Principle: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. Pure crystalline solids have a sharp melting point, while impurities broaden the melting range and depress the melting point.

Apparatus:

-

Digital melting point apparatus (e.g., Stuart SMP10)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Reference standard with a known melting point (e.g., benzoic acid)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Grind a small amount of the sample into a fine powder using a clean mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

-

Calibration:

-

Calibrate the melting point apparatus using a certified reference standard with a melting point close to that of the analyte. This step ensures the accuracy of the instrument's temperature reading.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a heating ramp rate of 1-2 °C per minute. A slow ramp rate is crucial for accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has melted (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

-

Validation:

-

Repeat the measurement with two additional samples to ensure reproducibility. The results should be within a narrow range (e.g., ±0.5 °C).

-

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

Objective: To determine the qualitative solubility of this compound in a range of common laboratory solvents.

Principle: "Like dissolves like." The solubility of a solute in a solvent is dependent on the similarity of their intermolecular forces.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer

-

Selection of solvents: Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane.

Procedure:

-

Add approximately 10 mg of this compound to a series of labeled test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate each tube vigorously using a vortex mixer for 30 seconds.

-

Allow the tubes to stand and observe for any undissolved solid.

-

Classify the solubility as:

-

Soluble: No visible solid particles.

-

Sparingly Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Record the observations in a table. This provides a practical guide for selecting appropriate solvents for reactions, extractions, and chromatography.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

Hazard Identification: While a specific safety data sheet (SDS) for this compound is not widely available, related compounds suggest that it should be handled with care. It may be harmful if swallowed, inhaled, or absorbed through the skin. It may also cause irritation to the skin, eyes, and respiratory tract.[3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.[3][5]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[5][6] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound. The compiled data on its chemical identity, physicochemical properties, and spectroscopic profile serves as a foundational resource for its application in scientific research and development. The outlined experimental protocols offer a standardized approach to property determination, emphasizing accuracy and reproducibility. A comprehensive understanding of these characteristics is essential for the safe and effective utilization of this versatile chemical intermediate.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- PubChem. (n.d.). 4-Iodo-a-(4-methylphenyl)benzenemethanol.

- Cheméo. (n.d.). Chemical Properties of (3-Iodophenyl) methanol, n-butyl ether.

- Medline. (n.d.). SAFETY DATA SHEET.

- Cheméo. (n.d.). Chemical Properties of Phenol, 3-methyl-4-iodo.

- Jingming Chemical. (n.d.). This compound.

- PubChem. (n.d.). (3-Iodo-2-methylphenyl)methanol.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- State of Michigan. (n.d.). SAFETY DATA SHEET - Methanol.

- Methanol Institute. (2015). Global Product Strategy (GPS) Safety Summary Methanol.

- ChemicalBook. (n.d.). (3-Iodo-2-methylphenyl)methanol(76350-89-5) 1H NMR spectrum.

- Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol.

- ResearchGate. (n.d.). IR-ATR spectra of methanol in acetonitrile.

- Doc Brown's Chemistry. (n.d.). CH3OH mass spectrum of methanol.

- Synquest Labs. (n.d.). (4-Vinylphenyl)methanol Safety Data Sheet.

Sources

Reactivity and stability of (3-iodo-4-methylphenyl)methanol

An In-Depth Technical Guide to the Reactivity and Stability of (3-iodo-4-methylphenyl)methanol

Abstract

This compound, a bifunctional aromatic compound, serves as a pivotal intermediate in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique architecture, featuring a reactive aryl iodide and a versatile benzylic alcohol on a substituted toluene scaffold, allows for orthogonal chemical transformations, making it an invaluable building block for complex molecular construction. This guide provides a comprehensive analysis of the compound's reactivity, exploring the chemoselective manipulation of its two primary functional groups. We delve into key transformations such as palladium-catalyzed cross-coupling reactions at the carbon-iodine bond and oxidation, etherification, and protection strategies at the benzylic alcohol. Furthermore, this document outlines the compound's stability profile, degradation pathways, and best practices for handling and storage, offering researchers a holistic understanding to effectively leverage this reagent in their synthetic endeavors.

Introduction: A Versatile Synthetic Linchpin

In the landscape of modern synthetic chemistry, the efficiency of constructing complex molecules often hinges on the availability of versatile, multi-functional building blocks. This compound (Figure 1) emerges as a preeminent example of such a reagent. Its structure is deceptively simple, yet it offers a powerful combination of reactive sites that can be addressed with high selectivity.

-

The Aryl Iodide: The iodine atom, positioned meta to the alcohol, is an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions. This "handle" is fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of biaryl systems, acetylenic derivatives, and complex amine structures. Its high reactivity compared to aryl bromides or chlorides allows for milder reaction conditions and broader substrate scope.

-

The Benzylic Alcohol: The hydroxymethyl group is a versatile functional handle. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, converted into ethers or esters, or used as a point of attachment to other molecules. Its reactivity is distinct from the aryl iodide, allowing for a high degree of synthetic orthogonality.

-

The Toluene Backbone: The methyl group and the substitution pattern on the aromatic ring influence the electronic properties and steric environment of the reactive centers, which can be exploited to fine-tune reactivity and selectivity.

This guide will serve as a technical deep-dive into the practical chemistry of this compound, moving beyond simple reaction schemes to explain the causality behind procedural choices, thus empowering researchers to make informed decisions in their synthetic designs.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical properties is the foundation for its successful application. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | IUPAC Nomenclature |

| Synonyms | 3-Iodo-4-methylbenzyl alcohol | Common Usage |

| CAS Number | 165803-89-4 | Chemical Abstracts Service[1][2] |

| Molecular Formula | C₈H₉IO | - |

| Molecular Weight | 248.06 g/mol | Calculated[2] |

| Appearance | Off-white to light yellow solid | Typical Supplier Data |

| Solubility | Soluble in Methanol, Ethanol, DCM, THF, DMSO, Ethyl Acetate; Sparingly soluble in water | General Chemical Principles |

| Storage Conditions | 2-8°C, under inert atmosphere, protect from light | Recommended[1] |

Synthesis and Purification

The most direct and common synthesis of this compound involves the reduction of the corresponding benzaldehyde derivative. This approach is favored for its high yield and operational simplicity.

Retrosynthetic Analysis

A logical disconnection of the target molecule points towards 3-iodo-4-methylbenzaldehyde as the immediate precursor, which itself can be synthesized from commercially available 4-methylbenzaldehyde through regioselective iodination.

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol: Reduction of 3-Iodo-4-methylbenzaldehyde

This protocol details the reduction of the aldehyde to the benzylic alcohol. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild reducing agent that is highly selective for aldehydes and ketones, easy to handle, and does not reduce the aryl iodide, ensuring chemoselectivity.

Materials:

-

3-Iodo-4-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 3-iodo-4-methylbenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) with magnetic stirring.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C.

-

Addition of Reductant: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the sodium methoxide byproduct. Safety Note: Quench slowly as hydrogen gas is evolved.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add dichloromethane (DCM) and water to the residue.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound lies in the ability to selectively functionalize either the alcohol or the iodide.

Reactions at the Benzylic Alcohol

4.1.1. Oxidation to 3-Iodo-4-methylbenzaldehyde

Selective oxidation back to the aldehyde requires mild reagents to prevent over-oxidation to the carboxylic acid.

-

Expert Insight: Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are effective choices. MnO₂ is particularly useful for its high selectivity for benzylic alcohols and the ease of product purification, as the inorganic byproducts are removed by simple filtration.

Protocol: MnO₂ Oxidation

-

Dissolve this compound (1.0 eq) in DCM.

-

Add activated manganese dioxide (MnO₂, 10 eq by weight).

-

Stir the suspension vigorously at room temperature for 12-24 hours.

-

Monitor by TLC. Upon completion, filter the mixture through a pad of Celite®, washing the pad with additional DCM.

-

Concentrate the filtrate to yield the pure aldehyde, often without needing further chromatography.

4.1.2. Etherification

The alcohol can be converted to an ether, a common modification in drug discovery to alter properties like lipophilicity and metabolic stability.

Protocol: Williamson Ether Synthesis (O-methylation)

-

Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the reactive alkoxide.

-

Stir for 30 minutes at 0°C, then add iodomethane (CH₃I, 1.5 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography.

4.1.3. Protection Strategies

When performing reactions at the aryl iodide (e.g., organometallic couplings), it is often necessary to protect the acidic proton of the alcohol. A silyl ether is an excellent choice due to its ease of installation and removal under mild conditions.

Protocol: TMS Protection

-

Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

-

Cool to 0°C and add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise.

-

Stir at room temperature for 1-2 hours until the reaction is complete (TLC).

-

Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to yield the TMS-protected ether, which is often used directly in the next step.

Reactions at the Aryl Iodide: The Power of Cross-Coupling

The C-I bond is the primary site for building molecular complexity. The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C-C bonds.

4.2.1. Suzuki-Miyaura Coupling

This reaction couples the aryl iodide with an organoboron reagent, catalyzed by a palladium(0) species. The choice of catalyst, ligand, base, and solvent is critical for success.

-

Expert Insight: For a relatively reactive substrate like an aryl iodide, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often sufficient[3]. However, for more challenging couplings, using a pre-catalyst like Pd₂(dba)₃ with a specialized phosphine ligand (e.g., XPhos, SPhos) can improve yields. An aqueous base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation[4][5].

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling with Phenylboronic Acid

-

Setup: To a microwave vial or Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Causality Note: The Pd(0) catalyst is oxygen-sensitive, so an inert atmosphere is critical to prevent catalyst deactivation.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

-

Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

Stability, Handling, and Degradation

Proper storage and handling are paramount to maintaining the integrity of this compound.

Chemical and Physical Stability

-

Incompatibilities: The compound is incompatible with strong oxidizing agents, which will convert the alcohol to an aldehyde or acid. It is also incompatible with strong acids, which can catalyze dehydration or polymerization.

-

Light Sensitivity: Aryl iodides can be light-sensitive, potentially leading to the formation of radical species and subsequent decomposition. Amber vials or storage in the dark is recommended.

-

Dehalogenation: Under certain reductive conditions (e.g., catalytic hydrogenation with Pd/C or use of strong hydride reagents), the C-I bond can be cleaved, leading to the formation of 4-methylbenzyl alcohol. This is a common side reaction to be aware of during synthetic planning[3].

Recommended Storage Protocol

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Slows potential decomposition pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |

| Container | Tightly sealed amber glass vial | Protects from light and moisture. |

| Handling | Use in a well-ventilated fume hood. Avoid contact with skin and eyes. | Standard practice for chemical reagents. |

Potential Degradation Pathways

The primary degradation routes involve oxidation of the alcohol and potential dimerization or side reactions involving the iodide under light or heat stress.

Caption: Common degradation pathways for this compound.

Conclusion

This compound is a cornerstone reagent for synthetic chemists, offering a robust platform for the construction of complex molecules. Its value is derived from the distinct and orthogonally addressable reactivity of its benzylic alcohol and aryl iodide functionalities. A deep understanding of the principles governing its reactions—from the choice of a mild reductant for its synthesis to the selection of the appropriate catalyst system for cross-coupling—is essential for its effective use. By adhering to the stability and handling guidelines outlined herein, researchers can ensure the compound's integrity and achieve reproducible, high-yielding results, accelerating progress in drug discovery and materials science.

References

-

PubChem. (3-Iodo-2-methylphenyl)methanol. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Iodo-a-(4-methylphenyl)benzenemethanol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid.... [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 4-Methylbenzyl alcohol. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols.... [Link]

-

ResearchGate. Study of the electrochemical oxidation process of 3,4-(methylenedioxy)phenylmethanol in non-aqueous solvents. [Link]

Sources

(3-Iodo-4-methylphenyl)methanol: A Versatile Building Block in Modern Organic Synthesis

An In-Depth Technical Guide

Abstract

(3-Iodo-4-methylphenyl)methanol is a bifunctional organic compound that has emerged as a highly valuable and versatile building block in contemporary organic synthesis. Its structure, featuring a reactive aryl iodide and a modifiable benzylic alcohol on a substituted phenyl ring, offers a dual handle for orthogonal synthetic transformations. The carbon-iodine bond serves as a prime anchor point for a host of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex carbon-carbon and carbon-heteroatom bonds. Concurrently, the benzylic hydroxyl group can be readily oxidized or converted into other functional groups, providing an additional axis for molecular elaboration. This guide provides an in-depth exploration of the key applications of this compound, detailing field-proven protocols and the underlying mechanistic principles that govern its reactivity. We will delve into its utility in cornerstone reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, as well as transformations of its alcohol moiety, underscoring its strategic importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Strategic Advantage of this compound

The synthetic utility of this compound is rooted in its distinct structural features:

-

The Aryl Iodide Moiety: The carbon-iodine (C-I) bond is the most reactive among aryl halides in palladium-catalyzed oxidative addition, the crucial first step in most cross-coupling catalytic cycles. This high reactivity allows for transformations under milder conditions compared to the corresponding aryl bromides or chlorides, often leading to higher yields and broader functional group tolerance.[1]

-

The Benzylic Alcohol Moiety: The primary alcohol group (-CH₂OH) is a versatile functional handle. It can be oxidized to the corresponding aldehyde or carboxylic acid, which are themselves valuable synthetic intermediates.[2] It can also be converted to a leaving group (e.g., a halide or tosylate) for nucleophilic substitution reactions or participate in direct C-O coupling reactions.

-

The Substituted Aromatic Core: The 1,2,4-trisubstituted pattern provides a defined regiochemistry, preventing the formation of isomeric products and directing the synthesis toward a single, desired architecture. The methyl group's electron-donating nature can subtly influence the electronic properties of the ring, impacting reaction kinetics.

This combination of functionalities allows for a modular and convergent approach to complex target molecules, where different fragments can be introduced sequentially at the iodine and alcohol positions.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The aryl iodide functionality is a cornerstone of the molecule's utility, providing a gateway to a suite of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery and materials science for their ability to forge C-C and C-N bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Constructing Biaryl and Diaryl-Methane Scaffolds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is one of the most robust methods for creating C(sp²)-C(sp²) bonds.[3] When this compound is used, this reaction leads to diarylmethane precursors, which are common structural motifs in biologically active compounds and pharmaceuticals.[4]

Reaction Scheme: The coupling of this compound with a generic arylboronic acid yields a (hydroxymethyl)-substituted biaryl.

Caption: Suzuki-Miyaura coupling of this compound.

Expert Insight: The choice of palladium catalyst and ligand is critical. For many aryl iodides, a simple catalyst like Pd(PPh₃)₄ is sufficient. However, for more challenging substrates or to improve yields, pre-catalysts like CataXCium A Pd G3 have proven uniquely effective, especially with complex substrates.[5] The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a proton scavenger; it is essential for the activation of the organoboron species in the transmetalation step of the catalytic cycle.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ (3.0 mmol, 3.0 equiv.).

-

Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).

-

Heat the mixture with vigorous stirring to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[1][6] This reaction is invaluable for synthesizing conjugated systems found in organic materials, as well as for building complex natural product and pharmaceutical skeletons.[1]

Reaction Scheme: this compound reacts with a terminal alkyne to produce an alkynyl-substituted benzyl alcohol derivative.

Expert Insight: The classic Sonogashira protocol utilizes a dual-catalyst system: a palladium complex to activate the aryl iodide and a copper(I) salt (typically CuI) to activate the alkyne.[6] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center. However, the copper can sometimes promote undesirable alkyne homocoupling (Glaser coupling). Consequently, numerous "copper-free" Sonogashira protocols have been developed, which are often preferred for synthesizing sensitive or complex molecules.[7] These methods typically require a stronger amine base like piperidine or rely on specific ligand systems.[8]

Exemplary Protocol: Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add an anhydrous amine solvent such as triethylamine or a mixture of THF and diisopropylamine (5 mL).

-

Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction: Vinylation of the Aryl Core

The Mizoroki-Heck reaction is a powerful method for forming C-C bonds by coupling an aryl halide with an alkene, creating a substituted alkene product.[9][10][11] This reaction is highly versatile due to its tolerance of a wide variety of functional groups on both coupling partners.[12]

Reaction Scheme: The reaction between this compound and an alkene (e.g., an acrylate) results in a vinylated product.

Expert Insight: The Heck reaction's success is highly dependent on the choice of catalyst, base, and solvent.[12] For aryl iodides like our substrate, simple palladium sources like Pd(OAc)₂ are often effective.[12] A phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) is frequently added to stabilize the Pd(0) active species. The base is required to neutralize the hydrogen halide (HI) formed during the catalytic cycle, regenerating the active catalyst.[10]

Exemplary Protocol: Heck Reaction

-

In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and an appropriate ligand such as PPh₃ (0.04 mmol, 4 mol%).

-

Add a base, for example, K₂CO₃ (2.0 mmol, 2.0 equiv.) or triethylamine (1.5 mmol, 1.5 equiv.).

-

Add an anhydrous solvent, such as DMF or acetonitrile (5 mL).

-

Add the alkene (e.g., ethyl acrylate, 1.2 mmol, 1.2 equiv.).

-

Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.

-

After the reaction is complete, cool to room temperature, dilute with a suitable organic solvent, and filter to remove inorganic salts.

-

Wash the filtrate with water, dry the organic phase, and concentrate.

-

Purify the product via column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[13][14] This transformation is of paramount importance in medicinal chemistry, as the aryl amine motif is a ubiquitous feature in pharmaceuticals.[13]

Reaction Scheme: this compound can be coupled with primary or secondary amines to form the corresponding N-aryl benzyl alcohol.

Expert Insight: This reaction is mechanistically distinct and generally more demanding than the C-C coupling reactions. Its success hinges on the use of bulky, electron-rich phosphine ligands.[15] These ligands are crucial for promoting the reductive elimination step, which is often the rate-limiting step in the formation of the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine and facilitate its coordination to the palladium center.[16]

Exemplary Protocol: Buchwald-Hartwig Amination

-

Charge an oven-dried Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.).

-

Seal the tube, and evacuate and backfill with argon three times.

-

Add this compound (1.0 mmol, 1.0 equiv.) and the amine coupling partner (1.2 mmol, 1.2 equiv.).

-

Add an anhydrous solvent such as toluene or 1,4-dioxane (3-5 mL) via syringe.

-

Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Table 1: Comparative Overview of Cross-Coupling Reaction Conditions

| Reaction | Coupling Partner | Typical Pd Catalyst | Typical Base | Typical Solvent | Temperature (°C) |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 80-100 |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | 25-60 |